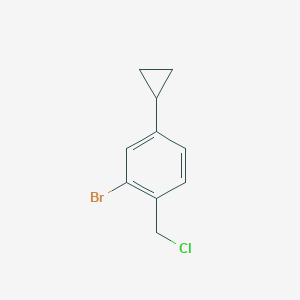
Ethyl 8-methylquinoxaline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-methylquinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound’s structure consists of a quinoxaline ring system with an ethyl ester group at the 5-position and a methyl group at the 8-position. This unique arrangement imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methylquinoxaline-5-carboxylate typically involves the condensation of o-phenylenediamine with ethyl 2-oxo-4-methylpentanoate under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring system. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 8-methylquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-methylquinoxaline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 8-methylquinoxaline-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It can also interact with receptors on cell membranes, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial activity, inhibition of cancer cell proliferation, and reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound with a similar ring structure but without the ethyl ester and methyl groups.
Quinoline: Another nitrogen-containing heterocyclic compound with a single nitrogen atom in the ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness: Ethyl 8-methylquinoxaline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, while the methyl group at the 8-position can influence its interaction with biological targets .
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
ethyl 8-methylquinoxaline-5-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)9-5-4-8(2)10-11(9)14-7-6-13-10/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
XLNCGUXUFDNXAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=C(C=C1)C)N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)
![(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester](/img/structure/B15331771.png)


![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)









